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Compound of Interest

Compound Name: 4-Piperidin-4-ylphenol

Cat. No.: B1354522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive, experimentally-derived spectroscopic data (NMR, IR, MS) for 4-
Piperidin-4-ylphenol is not readily available in public databases. The following guide presents

a representative, theoretical dataset based on established principles of spectroscopy and data

from structurally analogous compounds. This information is intended for illustrative and

research planning purposes. All experimental protocols are generalized procedures and should

be adapted and optimized for specific laboratory conditions and instrumentation.

Introduction
4-Piperidin-4-ylphenol is a heterocyclic compound of significant interest in medicinal

chemistry and drug development due to its structural resemblance to various biologically active

molecules. The piperidine and phenol moieties are common pharmacophores, and their

combination in this scaffold presents a unique platform for the design of novel therapeutic

agents. Accurate characterization of this molecule is paramount, and spectroscopic techniques

such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS) are indispensable for its structural elucidation and purity assessment. This

guide provides a detailed overview of the expected spectroscopic data and the methodologies

for their acquisition.

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 4-Piperidin-4-ylphenol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Piperidin-4-ylphenol

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.10 d 2H Ar-H (ortho to OH)

~6.75 d 2H Ar-H (meta to OH)

~3.10 m 2H
Piperidine-H (axial,

C2/C6)

~2.70 m 2H
Piperidine-H

(equatorial, C2/C6)

~2.50 m 1H Piperidine-H (C4)

~1.75 m 2H
Piperidine-H (axial,

C3/C5)

~1.60 m 2H
Piperidine-H

(equatorial, C3/C5)

(variable) br s 1H N-H

(variable) s 1H O-H

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Piperidin-4-ylphenol
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Chemical Shift (δ) ppm Assignment

~156.0 Ar-C (C-OH)

~135.0 Ar-C (C-piperidine)

~128.0 Ar-CH (ortho to OH)

~115.0 Ar-CH (meta to OH)

~45.0 Piperidine-CH₂ (C2/C6)

~42.0 Piperidine-CH (C4)

~32.0 Piperidine-CH₂ (C3/C5)

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 4-Piperidin-4-ylphenol

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad, Strong
O-H stretch (phenol), N-H

stretch (piperidine)

3100-3000 Medium Aromatic C-H stretch

2950-2800 Medium-Strong
Aliphatic C-H stretch

(piperidine)

~1600, ~1500 Medium-Strong Aromatic C=C stretch

~1230 Strong C-O stretch (phenol)

~1170 Medium C-N stretch (piperidine)

~830 Strong
para-disubstituted C-H bend

(out-of-plane)

Mass Spectrometry (MS)
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Table 4: Predicted Mass Spectrometry Data for 4-Piperidin-4-ylphenol

m/z Relative Intensity (%) Assignment

177 100 [M]⁺ (Molecular Ion)

178 12 [M+1]⁺

160 20 [M-NH₃]⁺

148 30 [M-C₂H₅]⁺

107 60 [HOC₆H₄CH₂]⁺

94 40 [C₆H₅OH]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 4-
Piperidin-4-ylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of 4-Piperidin-4-ylphenol is dissolved in ~0.7

mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane

(TMS) is used as an internal standard (0 ppm).

¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters

include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5

seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate

signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. Due to the

lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer

relaxation delay may be required.
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Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

Solid State (KBr Pellet): A small amount of the sample is finely ground with dry potassium

bromide (KBr) and pressed into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from

the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, typically with Electron Ionization (EI) or Electrospray

Ionization (ESI) capabilities.

Sample Introduction: The sample can be introduced directly via a solid probe or, if sufficiently

volatile, through a gas chromatograph (GC-MS). For ESI, the sample is dissolved in a

suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

Data Acquisition (EI): In EI mode, a standard electron energy of 70 eV is used to induce

fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is scanned over a

relevant mass range (e.g., m/z 40-500).

Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic

characterization of a target compound like 4-Piperidin-4-ylphenol.
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Piperidin-4-ylphenol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1354522#spectroscopic-data-nmr-ir-ms-for-4-
piperidin-4-ylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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